molecular formula C8H14Cl2N2O B13528123 6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride

6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride

Cat. No.: B13528123
M. Wt: 225.11 g/mol
InChI Key: XVKYKYFECPQZTL-UHFFFAOYSA-N
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Description

6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride is a chemical compound with a unique structure that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride typically involves the reaction of propylene oxide with hydrochloric acid to form beta-propyl alcohol chloride. This intermediate then undergoes aminolysis with liquid ammonia, catalyzed by hydrohalogenic salts, to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature and pressure to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents.

    Substitution: Sodium hydroxide, potassium carbonate; conditionsaqueous or organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride stands out due to its unique combination of functional groups and its potential applications across various scientific disciplines. Its ability to undergo diverse chemical reactions and its role in enzyme inhibition make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.11 g/mol

IUPAC Name

6-(1-aminopropan-2-yl)-1H-pyridin-2-one;dihydrochloride

InChI

InChI=1S/C8H12N2O.2ClH/c1-6(5-9)7-3-2-4-8(11)10-7;;/h2-4,6H,5,9H2,1H3,(H,10,11);2*1H

InChI Key

XVKYKYFECPQZTL-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC=CC(=O)N1.Cl.Cl

Origin of Product

United States

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